Cubebol

Description

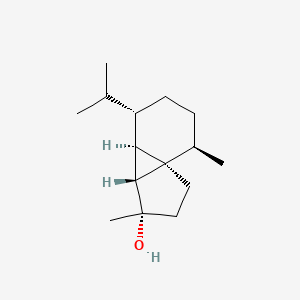

Structure

2D Structure

3D Structure

Properties

CAS No. |

23445-02-5 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,4S,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]decan-4-ol |

InChI |

InChI=1S/C15H26O/c1-9(2)11-6-5-10(3)15-8-7-14(4,16)13(15)12(11)15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12-,13+,14+,15-/m1/s1 |

InChI Key |

KONGRWVLXLWGDV-BYGOPZEFSA-N |

SMILES |

CC1CCC(C2C13C2C(CC3)(C)O)C(C)C |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2[C@@](CC3)(C)O)C(C)C |

Canonical SMILES |

CC1CCC(C2C13C2C(CC3)(C)O)C(C)C |

Other CAS No. |

23445-02-5 |

physical_description |

White solid crystals; Warm spicy naturally cooling mint-like aroma |

solubility |

Slightly soluble in water Soluble (in ethanol) |

Synonyms |

cubebol |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Cubebol

Introduction: Cubebol is a naturally occurring sesquiterpenoid alcohol that was first identified in the essential oil of cubeb berries (Piper cubeba L.), from which it derives its name.[1] Historically known as cubeb camphor, this tricyclic sesquiterpene is a significant component of cubeb oil and is also found in other plants such as basil.[1][2] Beyond its use in traditional medicine and perfumery, this compound has garnered commercial interest for its unique sensory properties, specifically its cooling and refreshing taste, leading to its patent as a cooling agent.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, isolation and synthesis protocols, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a carbotricyclic tertiary alcohol.[4] Its rigid tricyclo[4.4.0.01,5]decane skeleton is substituted with two methyl groups and an isopropyl group. The full stereochemistry of (-)-cubebol was confirmed through its first total synthesis in 1969.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,4S,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]decan-4-ol[4] |

| CAS Number | 23445-02-5[1][2][4][5] |

| Molecular Formula | C₁₅H₂₆O[1][3][4][5] |

| Molecular Weight | 222.37 g/mol [1][3][4] |

| InChI Key | KONGRWVLXLWGDV-BYGOPZEFSA-N[1][3][4] |

| Canonical SMILES | C[C@@H]1CC--INVALID-LINK--(C)O">C@HC(C)C[4] |

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid with a characteristic warm, spicy, and mint-like aroma.[1][4] Its physicochemical properties are critical for its application in various industries, including flavor and fragrance.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White solid crystals | [1][4] |

| Aroma | Warm spicy, naturally cooling, mint-like | [1][4] |

| Melting Point | 61 to 62 °C | [2] |

| Boiling Point | 279 to 280 °C (at 760 mm Hg) | [6] |

| Solubility | Slightly soluble in water; Soluble in ethanol | [1][4] |

| logP (o/w) | 4.592 (estimated) | [6] |

| Vapor Pressure | 0.000480 mmHg @ 25.00 °C (estimated) | [6] |

| Flash Point | 116.67 °C (TCC) | [6] |

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides foundational information about the carbon-hydrogen framework.[1] Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), is used to determine the molecular weight and fragmentation patterns, which aid in identification.[7]

Experimental Protocols

Protocol 1: Isolation of this compound from Piper cubeba

This compound is a major constituent of the oleoresin extracted from the fruits of P. cubeba. The yield can vary significantly based on the extraction solvent used. For instance, petroleum benzene extraction has been reported to yield an oleoresin containing up to 42.89% this compound.[1]

Methodology:

-

Maceration: Dried and powdered fruits of P. cubeba are macerated in a suitable organic solvent (e.g., petroleum benzene, ethanol, or diethyl ether) at room temperature for 24-48 hours.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude oleoresin.

-

Purification: The crude extract is subjected to column chromatography on silica gel.

-

Elution: A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the constituents.

-

Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Crystallization: Fractions containing pure this compound are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., methanol) to yield pure crystalline this compound.

Protocol 2: Stereocontrolled Total Synthesis of (-)-Cubebol

Several total syntheses of (-)-cubebol have been reported. A notable strategy involves the intramolecular cyclopropanation of α-lithiated epoxides, starting from (-)-menthone.[8][9]

Key Synthetic Steps:

-

Formylation of (-)-Menthone: (-)-Menthone is formylated using LDA and a suitable formylating agent like 2,2,2-trifluoroethyl formate to produce hydroxymethylenementhone, crucially avoiding epimerization at the isopropyl group.[8]

-

Multi-step Conversion to Epoxide: The hydroxymethylenementhone is converted through a series of reactions into an unsaturated terminal epoxide intermediate.[8][9]

-

Intramolecular Cyclopropanation: The key step involves treating the epoxide intermediate with a strong, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This induces an intramolecular cyclopropanation that efficiently constructs the tricyclic core of this compound.[8][9]

-

Final Conversion: The resulting tricyclic alcohol intermediate is then converted to (-)-cubebol through final synthetic modifications.[8]

Biological Activity

This compound exhibits a range of biological properties, making it a molecule of interest for therapeutic and cosmetic applications. Its mechanism of action is thought to involve interactions with cellular pathways that mitigate inflammation and oxidative stress.[3]

-

Anti-inflammatory and Antioxidant: this compound has demonstrated anti-inflammatory and antioxidant activities. It is proposed to modulate inflammatory responses and reduce oxidative stress, which can protect against tissue damage.[3]

-

Antimicrobial: The compound also shows antimicrobial properties, contributing to its use in traditional remedies for infections.[3]

-

Cooling Agent: One of the most commercially significant properties of this compound is its ability to act as a cooling agent. It imparts a cooling and refreshing sensation, similar to menthol but with a different sensory profile, making it valuable in products like chewing gum, beverages, and toothpaste.[2]

Conclusion

This compound is a structurally complex sesquiterpenoid with a well-defined stereochemistry. Its unique chemical architecture gives rise to interesting physicochemical properties and a notable range of biological activities. The established protocols for its isolation from natural sources and its total synthesis provide a solid foundation for further research. For professionals in drug development and materials science, this compound's anti-inflammatory, antioxidant, and unique sensory properties make it a compelling natural product for further investigation and application.

References

- 1. This compound | 23445-02-5 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C15H26O | CID 11276107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound, 23445-02-5 [thegoodscentscompany.com]

- 7. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereocontrolled syntheses of (-)-cubebol and (-)-10-epithis compound involving intramolecular cyclopropanation of alpha-lithiated epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to Cubebol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cubebol, a naturally occurring sesquiterpene alcohol. It covers its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential in drug development.

Chemical Identification and Properties

This compound is a tricyclic sesquiterpenoid alcohol first isolated from the essential oil of cubeb berries (Piper cubeba). Its unique structure and properties have garnered interest in various fields, from flavor and fragrance to pharmacology.

IUPAC Name and CAS Number

-

Preferred IUPAC Name: (3S,3aR,3bR,4S,7R,7aR)-3,7-Dimethyl-4-(propan-2-yl)octahydro-1H-cyclopenta[1][2]cyclopropa[1,2-a]benzen-3-ol[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1][3][5] |

| Molar Mass | 222.37 g/mol | [1][3][5] |

| Melting Point | 61-62 °C | [1][6] |

| Boiling Point | 279-280 °C at 760 mmHg | [7] |

| Appearance | White solid crystals with a warm, spicy, mint-like aroma | [2][5] |

| Solubility | Slightly soluble in water; Soluble in ethanol | [2][5][7] |

| logP (o/w) | 4.592 (estimated) | [7] |

Synthesis of (-)-Cubebol

The total synthesis of (-)-Cubebol has been a subject of significant interest in organic chemistry. Several synthetic routes have been developed, often employing metal-catalyzed cycloisomerization reactions to construct the characteristic tricyclic core.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of (-)-Cubebol, starting from the readily available monoterpene (-)-carvone. This approach highlights the key transformations, including the formation of a key intermediate and subsequent cyclization to form the cubebane skeleton.

Experimental Protocol: Metal-Catalyzed Cycloisomerization

One of the efficient methods for synthesizing (-)-Cubebol involves a face-selective, platinum-catalyzed cycloisomerization. The following is a representative protocol adapted from the literature.

Objective: To synthesize (-)-Cubebol via cycloisomerization of a suitable precursor.

Materials:

-

Propargyl pivalate precursor (derived from (-)-carvone)

-

Platinum(II) chloride (PtCl₂)

-

1,2-dichloroethane (DCE)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A solution of the propargyl pivalate precursor in DCE is prepared in a round-bottom flask under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of PtCl₂ (e.g., 2 mol%) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to 70°C and stirred for several hours (e.g., 9 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel to yield the cyclized product.

-

Deprotection and Final Step: The resulting intermediate undergoes further transformation, such as deprotection and addition of a methyl group (e.g., using MeLi and CeCl₃), to afford (-)-Cubebol.

Biological and Pharmacological Activities

This compound, and the essential oil of Piper cubeba in which it is a major constituent, have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.

Anti-inflammatory Activity and Signaling Pathways

Extracts of Piper cubeba, rich in this compound, have been shown to possess significant anti-inflammatory properties. The underlying mechanism involves the modulation of key inflammatory signaling pathways.

A study on the methanol extract of Piper cubeba (Pc-ME) revealed that it inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and iNOS. This anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway. Specifically, the extract was found to target the upstream kinases Src and Syk, preventing their phosphorylation and subsequent activation of the NF-κB cascade.

The diagram below illustrates the proposed mechanism of anti-inflammatory action.

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant potential of this compound and related compounds are typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC₅₀) values, respectively.

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

50% Inhibitory Concentration (IC₅₀): This is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For antioxidant activity, it represents the concentration of the antioxidant required to scavenge 50% of free radicals (e.g., DPPH). A lower IC₅₀ value indicates a higher antioxidant activity.

The following table presents a summary of the biological activity data for essential oils and extracts containing this compound. It is important to note that these values are for complex mixtures and not for purified this compound.

| Activity | Assay | Test Substance | Result | Reference |

| Antioxidant | DPPH Radical Scavenging | P. cubeba Essential Oil | IC₅₀ = 54.87 µg/mL (for xanthine oxidase inhibition) | [8] |

| Antioxidant | ABTS Radical Scavenging | P. cubeba Essential Oil | 24.13% greater scavenging activity than P. nigrum EO | [8] |

| Antimicrobial | Broth Microdilution | (-)-Cubebin (from P. cubeba) | MIC = 50 µg/mL against P. gingivalis | [2] |

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and promising biological activities. Its complex stereochemistry presents a challenge for synthetic chemists, but recent advances in catalysis have enabled its efficient total synthesis. The anti-inflammatory properties of this compound-containing extracts, mediated through the inhibition of the NF-κB pathway, highlight its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of pure this compound and to explore its structure-activity relationships for the design of novel and more potent analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Piper cubeba L. Methanol Extract Has Anti-Inflammatory Activity Targeting Src/Syk via NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Stereocontrolled Syntheses of (â)-Cubebol and (â)-10-Epithis compound Involving Intramolecular Cyclopropanation of α-Lithiated Epoxides - American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Biological Activity of Cubebol: A Technical Review

Abstract: Cubebol, a tricyclic sesquiterpenoid alcohol, is a significant phytochemical found in the essential oil of Piper cubeba L.f. (cubeb). Historically, extracts of Piper cubeba have been utilized in traditional medicine for various ailments, suggesting a rich profile of bioactive constituents. While extensive research has focused on the crude extracts and essential oils of Piper species, this technical guide consolidates the available scientific data on the biological activities specifically attributed to this compound and the extracts wherein it is a major component. This document reviews the anti-inflammatory, antimicrobial, and cytotoxic properties of this compound, presenting quantitative data, detailed experimental methodologies, and mechanistic pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₁₅H₂₆O) is a naturally occurring sesquiterpenoid characterized by a tricyclic carbon skeleton.[1] It is a primary constituent of the essential oil extracted from the berries of Piper cubeba, also known as tailed pepper.[2] The plant's extracts and essential oils have been investigated for a range of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[3][4] This review focuses on delineating the specific biological activities of this compound, providing a technical framework for its potential therapeutic applications.

Isolation and Characterization

The isolation of this compound is typically achieved from the essential oil of dried Piper cubeba berries. The general workflow involves extraction followed by chromatographic separation to yield the purified compound.

Experimental Protocol: Isolation of this compound

-

Extraction: Dried and powdered berries of Piper cubeba are subjected to hydrodistillation for several hours to extract the volatile essential oil. Alternatively, solvent extraction using a non-polar solvent like hexane can be performed using a Soxhlet apparatus.

-

Concentration: The collected solvent or hydrosol is concentrated under reduced pressure using a rotary evaporator to yield the crude essential oil or oleoresin.

-

Chromatographic Separation: The crude extract is loaded onto a silica gel column for chromatographic separation.

-

Elution: The column is eluted with a gradient of non-polar to polar solvents, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Monitoring: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled and re-chromatographed if necessary to achieve high purity. The structure and purity of the isolated this compound are then confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR).

Biological Activities of this compound

Research into the bioactivity of this compound is often embedded in studies of the essential oil of Piper species. The following sections summarize the key findings, with a clear distinction between data from purified this compound and this compound-containing extracts.

Anticancer and Cytotoxic Activity

The essential oils of Piper species containing this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. While data for isolated this compound is limited, the activity of these oils suggests its potential contribution.

Table 1: Cytotoxic Activity of this compound-Containing Essential Oil

| Plant Source | Active Component(s) | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Piper aduncum | Essential Oil (this compound: 7.20%) | HCT-116 (Colon) | MTT | 8.69 |

| Piper aduncum | Essential Oil (this compound: 7.20%) | ACP03 (Gastric) | MTT | 1.54 | |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (like DMSO) and further diluted in the culture medium. A control group receives only the vehicle. The plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Extracts from Piper cubeba have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators. This activity is linked to the modulation of the NF-κB signaling pathway.

The methanol extract of Piper cubeba has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages and downregulate the expression of proinflammatory cytokines like iNOS and IL-6. This effect is mediated by targeting the upstream signaling molecules Src and Syk, which are crucial for NF-κB activation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells, excluding the negative control.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Analysis: The absorbance is read at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antimicrobial Activity

Various extracts of Piper cubeba have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Piper cubeba Fruit Extracts

| Extract Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Methanol, Ethanol | Enterococcus sp. | High | [3] |

| Methanol, Ethanol | Escherichia coli | High | [3] |

| Methanol, Ethanol | Pseudomonas aeruginosa | Moderate | [3] |

| Methanol, Ethanol | Staphylococcus aureus | Moderate | [3] |

| Methanol, Ethanol | Klebsiella sp. | Moderate | [3] |

| Hexane | All tested strains | No Activity |[3] |

Experimental Protocol: Broth Microdilution for MIC

-

Inoculum Preparation: A standardized inoculum of the target bacterium is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biosynthesis of this compound

This compound is synthesized in the plant from the precursor farnesyl pyrophosphate (FPP) through a complex cyclization cascade catalyzed by a sesquiterpene synthase, such as 10-epi-cubebol synthase. The process involves the formation of several highly reactive carbocationic intermediates.

Conclusion and Future Perspectives

The available evidence indicates that this compound, as a key component of Piper cubeba essential oil, contributes to the plant's significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. However, a notable gap exists in the literature, with a scarcity of studies conducted on purified this compound. Most quantitative data and mechanistic insights are derived from studies on complex extracts.

Future research should prioritize the evaluation of isolated this compound to accurately determine its potency and specific mechanisms of action. Such studies are critical to deconvolve its contribution from other phytochemicals in the extracts and to validate its potential as a lead compound for drug development. Investigating its in vivo efficacy and safety profile will be the subsequent essential steps toward its potential clinical application.

References

Potential Therapeutic Targets of Cubebol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubebol, a natural sesquiterpene alcohol, is a constituent of the essential oil derived from the berries of Piper cubeba (cubeb pepper).[1][2] Traditionally used in herbal medicine, recent scientific investigations have begun to unveil its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, focusing on its potential as a source for novel therapeutic agents. While direct quantitative data on isolated this compound is limited in publicly available literature, this document compiles relevant data from studies on Piper cubeba extracts and related compounds to infer potential mechanisms and guide future research.

Potential Therapeutic Targets

The multifaceted pharmacological activities attributed to this compound suggest its interaction with multiple cellular signaling pathways. The primary therapeutic areas of interest are inflammation, cancer, and neurodegenerative diseases.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. This compound has been identified as a component of Piper cubeba essential oil, which has demonstrated anti-inflammatory properties.[3] The proposed mechanism for many anti-inflammatory compounds involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

References

Cubebol: A Deep Dive into Its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubebol, a sesquiterpenoid alcohol first identified in the essential oil of cubeb pepper (Piper cubeba), has garnered increasing interest within the scientific community for its potential therapeutic applications. Traditionally used in herbal medicine, recent in vitro studies have begun to elucidate the specific cellular and molecular mechanisms that underlie its observed anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cellular models, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Anti-Inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

Studies on macrophage cell lines, such as RAW 264.7, have been instrumental in delineating the anti-inflammatory effects of this compound. The activation of NF-κB is a central event in the inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS).

Experimental Protocol: NF-κB Luciferase Reporter Assay

A common method to quantify the inhibition of NF-κB activation is the luciferase reporter assay.

-

Cell Culture and Transfection: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For the assay, cells are seeded in 96-well plates and transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.

-

Treatment: Following transfection, cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (typically 1 µg/mL) to induce NF-κB activation.

-

Lysis and Luminescence Measurement: After a defined incubation period (e.g., 6-24 hours), cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

Data Analysis: The reduction in luciferase activity in this compound-treated cells compared to LPS-stimulated control cells indicates the inhibitory effect of this compound on NF-κB activation.

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

Downregulation of Pro-Inflammatory Mediators

The inhibition of NF-κB by this compound leads to the downstream suppression of pro-inflammatory enzymes and cytokines. Specifically, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.

Quantitative Data Summary: Anti-inflammatory Effects

| Parameter | Cell Line | Treatment | Result |

| NF-κB Activation | RAW 264.7 | This compound + LPS | Dose-dependent inhibition |

| iNOS Expression | RAW 264.7 | This compound + LPS | Decreased expression |

| COX-2 Expression | RAW 264.7 | This compound + LPS | Decreased expression |

| Nitric Oxide (NO) Production | RAW 264.7 | This compound + LPS | Reduced production |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | This compound + LPS | Reduced production |

Note: Specific IC50 values for pure this compound are not yet widely available in the public literature and require further investigation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Cytotoxic and Pro-Apoptotic Effects of this compound

Beyond its anti-inflammatory properties, emerging evidence suggests that this compound possesses cytotoxic activity against various cancer cell lines, primarily by inducing apoptosis, or programmed cell death.

Induction of Apoptosis

A study on a hydroalcoholic extract of Piper cubeba, of which this compound is a major constituent, demonstrated cytotoxic effects on MCF-7 breast cancer cells. The study reported an IC50 value of 1 mg/mL for the extract and observed morphological changes indicative of apoptosis.[1] While this data is for a crude extract, it strongly suggests that this compound contributes to this pro-apoptotic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Caption: General workflow for an MTT cytotoxicity assay.

Caspase Activation and PARP Cleavage

Apoptosis is executed by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which in turn cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis. While direct evidence for this compound's effect on caspase activation and PARP cleavage is still forthcoming, it is the hypothesized mechanism for its pro-apoptotic action.

Caption: Hypothesized pro-apoptotic signaling pathway of this compound.

Future Directions

The current body of research provides a solid foundation for understanding the cellular mechanisms of this compound. However, several key areas require further investigation to fully realize its therapeutic potential:

-

Studies with Purified this compound: The majority of the existing data is derived from studies using extracts of Piper cubeba. Future research must focus on using purified this compound to accurately determine its specific bioactivities and potency (e.g., IC50 values).

-

Elucidation of Upstream Signaling: While NF-κB inhibition is a key downstream effect, the direct molecular targets of this compound that lead to this inhibition remain to be identified.

-

In-depth Apoptosis Studies: Comprehensive studies are needed to confirm the role of this compound in caspase activation, PARP cleavage, and the involvement of the intrinsic versus extrinsic apoptotic pathways.

-

In Vivo Studies: To translate the in vitro findings, well-designed animal studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant disease models.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its ability to modulate key inflammatory and apoptotic signaling pathways in cellular models highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide summarizes the current knowledge of its mechanism of action and underscores the exciting avenues for future research in this field.

References

Methodological & Application

Total Synthesis of (-)-Cubebol: A Methodological Overview

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

Introduction

(-)-Cubebol, a sesquiterpenoid first isolated from the berries of Piper cubeba, has garnered significant attention from the scientific community due to its unique tricyclic carbon skeleton and its interesting biological properties, including a characteristic cooling sensation. This document provides a detailed overview of two prominent methodologies for the total synthesis of (-)-cubebol, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein are the classic route developed by Yoshikoshi and coworkers and a more contemporary approach utilizing a metal-catalyzed cycloisomerization developed by Fehr and Galindo.

Synthetic Strategies

Two distinct and effective strategies for the total synthesis of (-)-cubebol are highlighted below. The first is a linear approach commencing from the chiral pool, while the second employs a convergent strategy featuring a key metal-catalyzed carbon-carbon bond formation.

The Yoshikoshi Synthesis: A Classic Approach from (-)-trans-caran-2-one

This pioneering synthesis established the absolute stereochemistry of (-)-cubebol. The strategy relies on a key intramolecular cyclopropanation of a diazo ketone derived from (-)-trans-caran-2-one.

Overall Workflow:

Caption: Yoshikoshi's linear approach to (-)-cubebol.

The Fehr and Galindo Synthesis: A Modern Approach via Metal-Catalyzed Cycloisomerization

This more recent and efficient synthesis utilizes a face-selective platinum, gold, or copper-catalyzed cycloisomerization of an enyne precursor. This key step constructs the bicyclo[3.1.0]hexane core of the molecule with high stereocontrol.

Overall Workflow:

Application Notes and Protocols: Extraction and Purification of Cubebol from Piper cubeba (Cubeb) Oil

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cubebol is a tricyclic sesquiterpenoid alcohol found in the essential oil of cubeb berries (Piper cubeba). It is a significant bioactive compound with potential therapeutic applications. The concentration of this compound in the initial extract of Piper cubeba varies considerably depending on the extraction methodology employed. For instance, hydrodistilled essential oil may contain around 13.32% this compound, while oleoresins extracted with solvents like petroleum benzene can yield a much higher concentration, up to 42.89%.[1] This document provides detailed protocols for the extraction of this compound-rich oleoresins and the subsequent purification of this compound using column chromatography.

Data Presentation: this compound Content in Various Extracts

The choice of the initial extraction method from dried Piper cubeba berries is critical as it significantly influences the concentration of this compound in the crude product. The following table summarizes the percentage of this compound found in various extracts, providing a basis for selecting the optimal starting material for purification.

Table 1: Comparison of this compound Content from Different Extraction Methods

| Extraction Method | Solvent | Resulting Product | This compound Percentage (%) | Reference |

|---|---|---|---|---|

| Hydrodistillation | Water | Essential Oil | 13.32 | [1] |

| Soxhlet Extraction | Petroleum Benzene | Oleoresin | 42.89 | [1] |

| Soxhlet Extraction | Diethyl Ether | Oleoresin | 32.38 | [1] |

| Soxhlet Extraction | Chloroform | Oleoresin | 28.00 | [1] |

| Soxhlet Extraction | Ethanol | Oleoresin | 25.51 | [1] |

| Solvent Extraction | Not Specified | Oleoresin | 26.1 | [2] |

| Soxhlet Extraction | Methanol | Oleoresin | 19.03 |[1] |

As indicated, Soxhlet extraction using petroleum benzene yields an oleoresin with the highest concentration of this compound, making it an ideal starting point for purification.

Experimental Protocols

Protocol 1: Extraction of High-Cubebol Oleoresin via Soxhlet Apparatus

This protocol details the extraction of oleoresin from Piper cubeba berries using a Soxhlet apparatus, a method proven to yield a high concentration of this compound.

Materials and Equipment:

-

Dried Piper cubeba berries

-

Petroleum benzene (or other suitable solvent from Table 1)

-

Soxhlet extractor with a compatible heating mantle

-

Cellulose extraction thimble

-

Round-bottom flask

-

Condenser

-

Rotary evaporator

-

Grinder or mill

Procedure:

-

Preparation of Plant Material: Take 100 g of dried Piper cubeba berries and grind them into a coarse powder to increase the surface area for extraction.

-

Soxhlet Assembly:

-

Place the powdered berries into a cellulose extraction thimble and position the thimble inside the main chamber of the Soxhlet extractor.

-

Attach a round-bottom flask containing 500 mL of petroleum benzene to the bottom of the extractor.

-

Connect a condenser to the top of the extractor and ensure a steady flow of cold water.

-

-

Extraction:

-

Gently heat the round-bottom flask using the heating mantle. The solvent will vaporize, travel up the distillation arm, and condense into the chamber containing the thimble.

-

Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle, extracting the soluble compounds from the plant material.

-

-

Solvent Recovery:

-

After the extraction is complete, turn off the heat and allow the apparatus to cool.

-

Detach the round-bottom flask, which now contains the oleoresin dissolved in the solvent.

-

Concentrate the extract by removing the petroleum benzene using a rotary evaporator under reduced pressure at a temperature of 40-50°C.

-

-

Final Product: The resulting viscous, dark liquid is the cubeb oleoresin. Weigh the final product to determine the yield and store it in a sealed container at 4°C for subsequent purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the isolation of this compound from the oleoresin using column chromatography, a standard and effective technique for separating compounds based on their polarity.[3][4][5]

Materials and Equipment:

-

Cubeb oleoresin (from Protocol 1)

-

Silica gel (60-120 mesh) for column chromatography[4]

-

n-Hexane (non-polar solvent)

-

Ethyl acetate (polar solvent)

-

Glass chromatography column with a stopcock

-

Cotton wool or glass wool

-

Sand (acid-washed)

-

Beakers, flasks, and collection tubes

-

Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp for analysis

-

Rotary evaporator

Procedure:

-

Column Preparation (Wet Packing Method):

-

Place a small plug of cotton or glass wool at the bottom of the chromatography column to support the packing material.[6]

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

Prepare a slurry by mixing silica gel with n-hexane in a beaker. Use a ratio of approximately 20-50 parts silica gel to 1 part crude oleoresin by weight.[6]

-

Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which helps the silica gel to pack uniformly. Gently tap the column to dislodge any air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.[6]

-

-

Sample Loading:

-

Dissolve the crude oleoresin (e.g., 5 g) in a minimal amount of n-hexane.

-

Carefully add the dissolved sample onto the top layer of sand using a pipette.

-

Drain the solvent until the liquid level is just above the sand layer.

-

-

Elution (Gradient Method):

-

Begin elution with 100% n-hexane, which will elute the most non-polar compounds first.

-

Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate to the n-hexane. A typical gradient might be:

-

100% n-Hexane

-

98:2 n-Hexane:Ethyl Acetate

-

95:5 n-Hexane:Ethyl Acetate

-

90:10 n-Hexane:Ethyl Acetate (and so on)

-

-

Maintain a constant flow and ensure the column does not run dry.

-

-

Fraction Collection and Analysis:

-

Collect the eluent in small, numbered fractions (e.g., 10-15 mL each) in test tubes or vials.

-

Monitor the separation by spotting samples from the collected fractions onto TLC plates.[3] Develop the TLC plates in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate) and visualize the spots under a UV lamp or by using a staining agent.

-

-

Isolation of this compound:

-

Identify the fractions that contain pure this compound (based on TLC analysis against a standard, if available, or by pooling fractions with a single, distinct spot corresponding to this compound).

-

Combine the pure fractions into a single flask.

-

Evaporate the solvent using a rotary evaporator to yield purified this compound.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[7]

Visualizations: Workflows and Protocols

The following diagrams illustrate the logical flow of the extraction and purification process.

Caption: Overall workflow for this compound extraction and purification.

Caption: Step-by-step protocol for column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. column-chromatography.com [column-chromatography.com]

- 5. columbia.edu [columbia.edu]

- 6. web.uvic.ca [web.uvic.ca]

- 7. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Cubebol

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of cubebol, a sesquiterpenoid alcohol. Given the non-polar nature of this compound, a reversed-phase HPLC method is presented as the most suitable approach. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a tricyclic sesquiterpenoid alcohol found in the essential oil of cubeb pepper (Piper cubeba) and other plants. It is recognized for its characteristic woody aroma and has been investigated for various biological activities. Accurate and reliable quantification of this compound is essential for quality control of natural products, pharmacological studies, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such compounds. This protocol outlines a starting point for developing a validated HPLC method for this compound.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific matrices and instrumentation.

-

This compound standard (purity ≥95%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters (PTFE or other suitable material)

The following is a general procedure for the extraction of this compound from a plant matrix (e.g., dried cubeb pepper berries).

-

Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a suitable flask.

-

Add 20 mL of methanol.

-

Sonication or maceration can be used for extraction. For sonication, place the flask in an ultrasonic bath for 30 minutes. For maceration, allow the mixture to stand for 24 hours with occasional shaking.

-

-

Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: The filtrate can be concentrated under reduced pressure using a rotary evaporator if higher concentrations are needed.

-

Final Preparation: Re-dissolve the dried extract in a known volume of the initial mobile phase composition (e.g., Acetonitrile:Water 60:40 v/v). Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

-

Instrument: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column is recommended due to the non-polar nature of this compound.[1][2][3]

-

Dimensions: 250 mm x 4.6 mm

-

Particle size: 5 µm

-

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution: A gradient elution is recommended to ensure good separation from other components in a complex extract.

-

0-20 min: 60% B to 95% B

-

20-25 min: Hold at 95% B

-

25.1-30 min: Re-equilibration at 60% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV detection at 210 nm is a suitable starting point, as many sesquiterpenoids lack strong chromophores and absorb at lower wavelengths.[4][5] A DAD can be used to scan for the optimal wavelength.

Data Presentation

The following table presents hypothetical quantitative data for a calibration curve of a this compound standard. This data should be generated experimentally for accurate quantification.

| Concentration (µg/mL) | Peak Area (arbitrary units) | Retention Time (min) |

| 10 | 150,000 | 12.5 |

| 25 | 375,000 | 12.5 |

| 50 | 750,000 | 12.5 |

| 100 | 1,500,000 | 12.5 |

| 250 | 3,750,000 | 12.5 |

| 500 | 7,500,000 | 12.5 |

Method Validation Parameters (Hypothetical)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 1 µg/mL |

| Limit of Quantification (LOQ) | 3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98-102% |

Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of HPLC system components.

Conclusion

The proposed reversed-phase HPLC method provides a solid foundation for the reliable separation and quantification of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection is a widely accepted approach for the analysis of sesquiterpenoids. This protocol should be validated according to the specific requirements of the laboratory and regulatory guidelines to ensure its accuracy, precision, and robustness for its intended application.

References

- 1. uhplcs.com [uhplcs.com]

- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 3. glsciencesinc.com [glsciencesinc.com]

- 4. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Utilization of Cubebol as a Chiral Building Block in Synthesis

Introduction:

Cubebol, a naturally occurring sesquiterpenoid, possesses a unique and rigid tricyclic carbon skeleton with a strategically placed tertiary alcohol. This inherent chirality and functionality make it an intriguing, albeit underexplored, candidate as a chiral building block in organic synthesis. While the total synthesis of this compound has been a subject of considerable interest, its application as a starting material for the synthesis of other complex molecules is not widely documented. These notes provide a prospective look into the potential synthetic transformations of this compound, offering detailed protocols for its derivatization and use in constructing novel molecular architectures. The methodologies presented are based on established synthetic principles and are intended to serve as a foundational guide for researchers in drug discovery and natural product synthesis.

Application Note 1: Esterification of this compound for Prodrug and Bioactive Ester Synthesis

The tertiary hydroxyl group of this compound, although sterically hindered, can be esterified to produce derivatives with potentially altered pharmacokinetic properties or enhanced biological activity. Esterification can be a valuable strategy for creating prodrugs, improving membrane permeability, or introducing new functionalities.

Key Applications:

-

Prodrug Synthesis: Conversion of the hydroxyl group to an ester can mask its polarity, potentially improving oral bioavailability. The ester can then be hydrolyzed in vivo to release the active this compound core.

-

Bioactive Ester Analogues: Acylation with various carboxylic acids can lead to a library of this compound esters for structure-activity relationship (SAR) studies.

-

Chiral Auxiliaries: While not a primary focus, the chiral this compound moiety could potentially influence the stereochemistry of reactions at the ester side chain.

Experimental Protocol: Steglich Esterification of this compound

This protocol describes the esterification of this compound with a generic carboxylic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Materials:

-

(-)-Cubebol

-

Carboxylic acid (e.g., ibuprofen, as an example)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of (-)-cubebol (1.0 eq) and the chosen carboxylic acid (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.3 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound ester.

Quantitative Data (Hypothetical):

| Carboxylic Acid | Product | Expected Yield (%) | Diastereomeric Ratio |

| Acetic Acid | This compound Acetate | 75-85 | N/A |

| Benzoic Acid | This compound Benzoate | 70-80 | N/A |

| Ibuprofen | This compound Ibuprofenate | 65-75 | >95:5 |

Note: The diastereomeric ratio refers to the potential influence of the chiral this compound scaffold on the stereocenter of a chiral carboxylic acid like ibuprofen, which is considered minimal in this specific reaction.

Reaction Workflow:

Caption: Workflow for the Steglich esterification of this compound.

Application Note 2: Synthesis of this compound Ethers

The tertiary alcohol of this compound can be converted into an ether, which is a stable functional group found in many bioactive molecules. This transformation can be used to introduce a variety of alkyl or aryl substituents, allowing for the exploration of new chemical space.

Key Applications:

-

SAR Studies: Introduction of different ether side chains can significantly impact the biological activity and selectivity of the molecule.

-

Linker for Conjugation: The ether linkage can be used to attach this compound to other molecules, such as fluorescent probes, biotin, or other drug molecules.

-

Metabolic Stability: Ethers are generally more resistant to metabolic degradation than esters, which could lead to a longer half-life in vivo.

Experimental Protocol: Williamson-type Ether Synthesis of this compound

Due to the steric hindrance of the tertiary alcohol, a standard Williamson ether synthesis is challenging. A modified procedure using a strong base and an activated electrophile is proposed.

Materials:

-

(-)-Cubebol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., Benzyl bromide) or Alkyl triflate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of NaH (1.5 eq, washed with hexane to remove mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (-)-cubebol (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases, to form the sodium cubeboxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.3 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction may require heating to reflux for less reactive alkyl halides. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound ether.

Quantitative Data (Hypothetical):

| Alkylating Agent | Product | Expected Yield (%) |

| Methyl Iodide | Methyl Cubebyl Ether | 60-70 |

| Benzyl Bromide | Benzyl Cubebyl Ether | 50-65 |

| Propargyl Bromide | Propargyl Cubebyl Ether | 45-60 |

Reaction Pathway:

Caption: Pathway for the synthesis of this compound ethers.

Application Note 3: Dehydration of this compound to Access Cubebenes

Dehydration of this compound provides access to the corresponding alkenes, α- and β-cubebene, which are also naturally occurring sesquiterpenoids. These unsaturated analogues can serve as precursors for a variety of further transformations, such as epoxidation, dihydroxylation, or hydrogenation.

Key Applications:

-

Synthesis of Related Natural Products: Provides a route to other members of the cubebane family.

-

Platform for Further Functionalization: The resulting double bond can be a handle for introducing new functional groups.

-

Polymer Monomers: Although a more niche application, the olefinic cubebenes could potentially be explored as monomers in polymerization reactions.

Experimental Protocol: Dehydration of this compound using Martin's Sulfurane

Given the potential for carbocation rearrangements with strong acids, a milder dehydration agent such as Martin's sulfurane is proposed to favor the formation of the desired cubebenes.

Materials:

-

(-)-Cubebol

-

Martin's Sulfurane

-

Anhydrous Carbon Tetrachloride (CCl₄) or Benzene

-

Silica gel for column chromatography

Procedure:

-

Dissolve (-)-cubebol (1.0 eq) in anhydrous CCl₄ or benzene in a flask equipped with a reflux condenser under an inert atmosphere.

-

Add Martin's sulfurane (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C for benzene) for 1-4 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, directly load the reaction mixture onto a silica gel column.

-

Purify the product by column chromatography using hexane as the eluent to separate the mixture of α- and β-cubebene.

Quantitative Data (Hypothetical):

| Product | Expected Yield (%) | Ratio (α:β) |

| α- and β-Cubebene | 85-95 | ~1:3 to 1:5 |

Logical Relationship of Transformation:

Caption: Dehydration of this compound to yield cubebene isomers.

Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and based on established principles of organic chemistry. They are intended for informational purposes for researchers and scientists. Actual results may vary, and all experiments should be conducted with appropriate safety precautions by trained personnel.

Application Notes and Protocols: Transition Metal-Catalyzed Cycloisomerization for Cubebol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubebol, a naturally occurring sesquiterpenoid found in the essential oil of cubeb pepper (Piper cubeba), has garnered significant interest due to its potential therapeutic properties. The synthesis of this compound and its analogs is a key area of research in medicinal chemistry and drug development. Transition metal-catalyzed cycloisomerization reactions have emerged as powerful and atom-economical methods for the construction of the complex polycyclic core of this compound.[1] These reactions, often catalyzed by late transition metals such as platinum, gold, and copper, allow for the efficient formation of intricate molecular architectures from relatively simple acyclic precursors.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound via transition metal-catalyzed cycloisomerization of enynes. The information presented is intended to guide researchers in the successful implementation of these synthetic strategies.

Key Concepts and Reaction Mechanisms

The core of the synthetic strategy involves the cycloisomerization of a 1,6-enyne precursor. The transition metal catalyst activates the alkyne moiety, initiating an intramolecular nucleophilic attack by the alkene. This process can proceed through different mechanistic pathways depending on the metal catalyst and the substrate, often involving the formation of a cyclopropyl metal carbene intermediate.[3][4] This intermediate can then undergo various rearrangements, such as a[1][2]-acyl migration, to afford the final bicyclic or tricyclic skeleton of this compound.[2]

Signaling Pathway: Generalized Mechanism of Enyne Cycloisomerization

Caption: Generalized catalytic cycle for the transition metal-catalyzed cycloisomerization of a 1,6-enyne to form the core structure of this compound.

Data Presentation: Catalyst Screening for this compound Synthesis

The choice of catalyst and reaction conditions significantly impacts the yield and stereoselectivity of the cycloisomerization. Below is a summary of quantitative data from key studies on the synthesis of (-)-Cubebol.[2]

| Catalyst Precursor | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PtCl₂ | None | Toluene | 80 | 12 | 75 |

| (PPh₃)AuCl | AgSbF₆ | CH₂Cl₂ | 20 | 1 | 85 |

| Cu(OTf)₂ | None | Toluene | 80 | 24 | 60 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound via transition metal-catalyzed cycloisomerization. These protocols are based on procedures reported in the literature.[2][5]

General Experimental Workflow

Caption: A simplified workflow for the synthesis of (-)-Cubebol starting from (R)-(-)-pulegone.

Synthesis of the 1,6-Enyne Precursor

This protocol describes a representative synthesis of the key 1,6-enyne intermediate starting from a suitable chiral precursor, such as (R)-(-)-pulegone, which is a common starting material for terpene synthesis.

Materials:

-

(R)-(-)-Pulegone

-

Allylmagnesium bromide solution (1.0 M in Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

-

Propargylmagnesium bromide solution (0.5 M in THF)

Procedure:

-

To a solution of (R)-(-)-pulegone in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add allylmagnesium bromide solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Dissolve the crude alcohol in CH₂Cl₂ and add Dess-Martin Periodinane portion-wise at room temperature.

-

Stir the reaction for 2 hours, then quench with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, filter, and concentrate to give the crude ketone.

-

Dissolve the crude ketone in anhydrous THF and cool to -78 °C.

-

Add propargylmagnesium bromide solution dropwise and stir at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product with diethyl ether, dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,6-enyne precursor.

Platinum-Catalyzed Cycloisomerization of the 1,6-Enyne

Materials:

-

1,6-Enyne precursor

-

Platinum(II) chloride (PtCl₂)

-

Anhydrous Toluene

Procedure:

-

To a solution of the 1,6-enyne precursor in anhydrous toluene, add PtCl₂ (5 mol%).

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (-)-Cubebol.

Gold-Catalyzed Cycloisomerization of the 1,6-Enyne

Materials:

-

1,6-Enyne precursor

-

(Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve (PPh₃)AuCl (2 mol%) and AgSbF₆ (2 mol%) in anhydrous CH₂Cl₂.

-

Stir the mixture for 10 minutes at room temperature to generate the active cationic gold catalyst.

-

Add a solution of the 1,6-enyne precursor in anhydrous CH₂Cl₂ to the catalyst mixture.

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by adding a few drops of triethylamine.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (-)-Cubebol.

Concluding Remarks

Transition metal-catalyzed cycloisomerization provides a highly efficient and stereoselective route for the synthesis of this compound.[2] The choice of catalyst, whether platinum, gold, or another transition metal, allows for tuning of the reaction conditions to optimize yield and selectivity.[1][2] The protocols provided herein serve as a practical guide for researchers aiming to synthesize this medicinally relevant natural product and its derivatives. Further exploration of different ligands and catalytic systems may lead to even more efficient and versatile synthetic methodologies.

References

- 1. Metal-catalyzed cycloisomerization as a powerful tool in the synthesis of complex sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of (-)-cubebol by face-selective platinum-, gold-, or copper-catalyzed cycloisomerization: evidence of chirality transfer and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Platinum- and gold-catalyzed cycloisomerization reactions of hydroxylated enynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

Application Notes and Protocols for the Isolation of Cubebol from Cryptomeria japonica

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the extraction, isolation, and analysis of Cubebol, a bioactive sesquiterpenoid, from the Japanese Cedar, Cryptomeria japonica.

Introduction

Cryptomeria japonica, also known as Japanese cedar, is a coniferous tree that is a significant source of various bioactive compounds. The essential oil extracted from its wood, sawdust, and bark contains a complex mixture of terpenes and terpenoids, among which is the sesquiterpenoid this compound.[1][2] this compound and other components of C. japonica extractives have garnered interest for their potential biological activities, including antitermitic properties.[3] The isolation and purification of this compound are essential for further pharmacological studies and potential drug development. The following protocols detail the methods for its extraction from plant material and subsequent purification and analysis.

Quantitative Data Summary

The concentration of this compound and related compounds can vary depending on the part of the plant, its geographical origin, and the extraction method used. The following table summarizes quantitative data from various studies.

| Plant Material | Compound | Concentration / Composition | Source Location | Reference |

| Wood Essential Oil | This compound | Main Component | Japan | [1] |

| Sawdust Essential Oil | This compound | Major Component (Oxygenated Sesquiterpenes: 66.6%) | Azores | [2][4] |

| Heartwood | This compound | 0.0% - 1.6% of n-hexane extract | Japan (Tano & Komenono) | |

| Heartwood Essential Oil | (-)-Cubenene | 9.27% | Not Specified | [5] |

| Wood (Raw) | This compound | Present | Not Specified | [6] |

| Foliage Essential Oil | epi-Cubebol | 0.06% | Azores | [7] |

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Hydrodistillation/Steam Distillation

This protocol describes the initial extraction of the essential oil from C. japonica biomass, which is a necessary first step to concentrate the volatile compounds, including this compound.

1. Materials and Equipment:

-

Cryptomeria japonica biomass (e.g., sawdust, wood chips, bark).[1][2]

-

Clevenger-type apparatus for hydrodistillation.[2]

-

Heating mantle.

-

Round-bottom flask (5 L or appropriate size for the sample).

-

Distilled water.

-

Anhydrous sodium sulfate.

-

Sealed amber vials for storage.

2. Procedure:

-

Preparation of Plant Material: Air-dry the collected plant material (e.g., sawdust) at room temperature to reduce moisture content.[2] If starting with larger wood pieces, use a wood chipper and hammer mill to produce chips.[1]

-

Hydrodistillation Setup: Place a known quantity (e.g., 300 g) of the dried plant material into a 5 L round-bottom flask.[8]

-

Add Water: Add distilled water to the flask, typically in a 10:1 ratio of water to plant material (e.g., 3 L of water for 300 g of material).[8]

-

Distillation: Connect the flask to the Clevenger-type apparatus and heat the mixture to boiling using a heating mantle.

-

Collection: Continue the distillation for a set period, typically 3-4 hours, starting from the collection of the first drop of distillate.[8] The essential oil will separate from the aqueous layer in the collection tube of the Clevenger apparatus.

-

Drying and Storage: Carefully collect the essential oil from the apparatus. Dry the oil by adding a small amount of anhydrous sodium sulfate to remove any residual water. Filter the dried oil and store it in a sealed amber vial at 4°C until further processing.[8]

Protocol 2: Isolation of this compound by Preparative RP-HPLC

This protocol details the purification of this compound from the crude essential oil using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

1. Materials and Equipment:

-

Preparative HPLC system with a suitable detector (e.g., UV).

-

YWC-Pack C18 column (or equivalent preparative C18 column).[9]

-

HPLC-grade solvents: isopropanol, methanol, hexane, and water.

-

Crude essential oil from C. japonica.

-

Vials for fraction collection.

2. Procedure:

-

Sample Preparation: Dissolve the crude essential oil in a small amount of the mobile phase to prepare a concentrated stock solution.

-

Mobile Phase Preparation: Prepare the mobile phase consisting of isopropanol-methanol-hexane-water in a ratio of 50:35:10:5 (v/v/v/v).[9] Degas the mobile phase before use.

-

HPLC Conditions:

-

Injection and Fraction Collection: Inject the prepared sample onto the column and begin the chromatographic run. Collect fractions as they elute from the column based on the detector signal.

-

Purity Analysis: Analyze the collected fractions corresponding to the target peaks using analytical HPLC or GC-MS (see Protocol 3) to confirm the purity of the isolated this compound. A purity of 98.7% has been reported using this method.[9]

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 3: Analytical Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the qualitative and quantitative analysis of the essential oil and purified fractions to identify and confirm the presence and purity of this compound.

1. Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column (e.g., ZB-5MS or equivalent, 5% phenyl-95% methyl siloxane).[4][7]

-

Helium (carrier gas).

-

Essential oil sample or purified fraction.

-

Methylene chloride or n-hexane (solvent).

2. Procedure:

-

Sample Preparation: Dilute the essential oil or purified fraction in a suitable solvent like methylene chloride (e.g., 0.1 g/mL).[7]

-

GC-MS Conditions:

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at 40-50°C, hold for 1 minute, then ramp up to 180-260°C at a rate of 2-3°C/min, and hold for a final period (e.g., 5 minutes).[1][4][8]

-

MS Ion Source Temperature: 260°C.[8]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[8]

-

Mass Scan Range: 40-400 amu.[8]

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a commercial standard or by matching the mass spectrum with a library database (e.g., NIST).[1]

Visualizations

The following diagrams illustrate the workflow and logic of the isolation process.

Caption: Overall workflow for the isolation and analysis of this compound from C. japonica.

Caption: Logical diagram of this compound separation by Reversed-Phase HPLC.

References

- 1. Essential Oil of Japanese Cedar (Cryptomeria japonica) Wood Increases Salivary Dehydroepiandrosterone Sulfate Levels after Monotonous Work - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Compositions and In Vitro Antioxidant Activities of the Essential Oils of Sawdust and Resin-Rich Bark from Azorean Cryptomeria japonica (Cupressaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]